1,1'-Bi-1H-imidazole, 2,2'-bis(2-methoxyphenyl)-4,4',5,5'-tetraphenyl-
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Overview
Description
1,1’-Bi-1H-imidazole, 2,2’-bis(2-methoxyphenyl)-4,4’,5,5’-tetraphenyl- is a complex organic compound that belongs to the class of bi-imidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bi-1H-imidazole, 2,2’-bis(2-methoxyphenyl)-4,4’,5,5’-tetraphenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining imidazole derivatives with phenyl and methoxyphenyl groups under controlled conditions.
Catalytic Reactions: Using catalysts to facilitate the formation of the bi-imidazole structure.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Conducting the synthesis in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bi-1H-imidazole, 2,2’-bis(2-methoxyphenyl)-4,4’,5,5’-tetraphenyl- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Substitution: Undergoing substitution reactions with different reagents to modify the phenyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-Bi-1H-imidazole, 2,2’-bis(2-methoxyphenyl)-4,4’,5,5’-tetraphenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bi-1H-imidazole, 2,2’-bis(phenyl)-4,4’,5,5’-tetraphenyl-
- 1,1’-Bi-1H-imidazole, 2,2’-bis(2-chlorophenyl)-4,4’,5,5’-tetraphenyl-
Uniqueness
1,1’-Bi-1H-imidazole, 2,2’-bis(2-methoxyphenyl)-4,4’,5,5’-tetraphenyl- is unique due to the presence of methoxy groups, which may impart specific electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
Molecular Formula |
C44H34N4O2 |
---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-1-yl]-4,5-diphenylimidazole |
InChI |
InChI=1S/C44H34N4O2/c1-49-37-29-17-15-27-35(37)43-45-39(31-19-7-3-8-20-31)41(33-23-11-5-12-24-33)47(43)48-42(34-25-13-6-14-26-34)40(32-21-9-4-10-22-32)46-44(48)36-28-16-18-30-38(36)50-2/h3-30H,1-2H3 |
InChI Key |
VWDMLYSJNASTCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(N2N3C(=C(N=C3C4=CC=CC=C4OC)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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